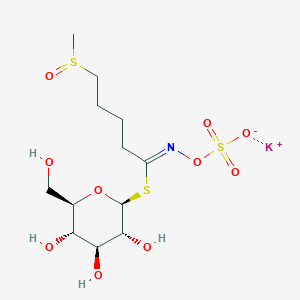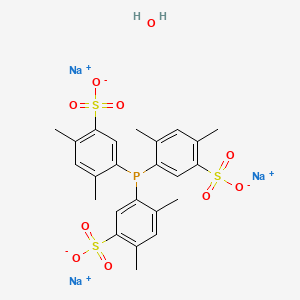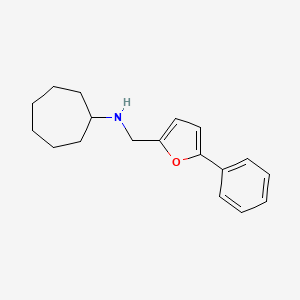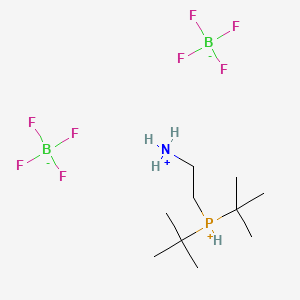
Glucoraphanin potassium salt, HPLC Grade
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucoraphanin potassium salt, HPLC Grade, is a compound derived from glucoraphanin, a glucosinolate found in cruciferous vegetables. Glucoraphanin has been studied for its potential health benefits, and its potassium salt form is used in laboratory experiments.
科学的研究の応用
Glucoraphanin potassium salt, HPLC Grade, is used in a variety of scientific research applications. It has been studied for its potential anti-cancer and anti-inflammatory properties, and has been shown to inhibit the growth of certain types of cancer cells. It has also been studied for its potential anti-oxidant and anti-aging properties. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease, and for its ability to modulate the immune system.
作用機序
The exact mechanism of action of glucoraphanin potassium salt, HPLC Grade, is not yet fully understood. However, it is believed that the compound acts as a powerful antioxidant, scavenging free radicals and reducing oxidative damage. It is also believed to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates, as well as certain enzymes involved in the immune system.
Biochemical and Physiological Effects
Glucoraphanin potassium salt, HPLC Grade, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. Additionally, it has been shown to reduce oxidative damage, modulate the immune system, and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The use of glucoraphanin potassium salt, HPLC Grade, in laboratory experiments has several advantages. The compound is easy to synthesize and purify, and it is stable in aqueous solution. Additionally, it is non-toxic and has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. The compound is not commercially available, and it is not always easy to find a reliable source of the compound. Additionally, the exact mechanism of action of the compound is still not fully understood.
将来の方向性
There are several potential future directions for the study of glucoraphanin potassium salt, HPLC Grade. Further research is needed to understand the exact mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research is needed to understand the potential biochemical and physiological effects of the compound, and to identify potential targets for its therapeutic use. Finally, further research is needed to develop methods for the synthesis and purification of the compound, as well as to develop methods for its large-scale production.
合成法
Glucoraphanin potassium salt, HPLC Grade, is synthesized in a two-step process. The first step involves the reaction of glucoraphanin with potassium hydroxide in aqueous solution. This reaction produces a potassium salt of glucoraphanin, which is then purified using high-performance liquid chromatography (HPLC). The purified compound is then collected and dried to produce the HPLC Grade form of glucoraphanin potassium salt.
特性
IUPAC Name |
potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJHNVPISVILLA-QYSFFVHJSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22KNO10S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucoraphanin potassium salt, HPLC Grade | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)


![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)

![(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97%](/img/structure/B6338449.png)
![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)


amine](/img/structure/B6338476.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338490.png)
![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)
![([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine](/img/structure/B6338504.png)
